molecular formula C15H13N3 B11988639 3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine CAS No. 35929-86-3

3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine

Cat. No.: B11988639
CAS No.: 35929-86-3
M. Wt: 235.28 g/mol
InChI Key: BXCNFVJAURPCSP-UHFFFAOYSA-N
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Description

3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine is a nitrogen-containing heterocyclic compound of significant interest in organic and medicinal chemistry research. Its molecular structure has been confirmed by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P2 1 /c and exhibiting a flattened boat conformation with intermolecular N-H···N hydrogen bonding . This compound serves as a key intermediate and model substrate in developing novel catalytic systems. Recent studies highlight its application in the aerobic oxidation of N-heterocyclic compounds, such as the synthesis of pyridines from 1,4-dihydropyridines, using bioinspired cooperative catalytic systems that mimic laccase enzymes . These systems often employ catalysts like Cu-Mn-Fe layered double hydroxides (LDHzymes) or Fe-N-C single-atom nanozymes in combination with mediators like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and molecular oxygen as a terminal oxidant . The compound's research value lies in its utility for probing the efficiency and mechanisms of these sustainable oxidation methodologies under mild conditions. The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, which include acting as a calcium channel blocker and exhibiting antioxidant, anticancer, and anti-inflammatory properties . Researchers can utilize 3,5-dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine as a synthetic precursor or a structural template for designing new bioactive molecules and conducting structure-activity relationship (SAR) studies. Disclaimer: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

35929-86-3

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H13N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7,15,18H,1-2H3

InChI Key

BXCNFVJAURPCSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE can be achieved through various methods. One common method involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit notable antioxidant activities. For instance, studies have shown that 3,5-dicyano derivatives can scavenge free radicals effectively, making them potential candidates for developing antioxidant drugs .

Cardiovascular Agents
The compound has been investigated for its role in cardiovascular health. Dihydropyridine derivatives are known calcium channel blockers, which help in managing hypertension and angina. The specific structure of 3,5-dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine enhances its efficacy as a calcium antagonist .

Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Material Science Applications

Organic Photovoltaics
The compound has been utilized in the development of organic photovoltaic devices due to its electron-accepting properties. Its ability to facilitate charge transfer makes it a suitable candidate for enhancing the efficiency of solar cells .

Conductive Polymers
3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine can be incorporated into conductive polymers to improve their electrical conductivity and thermal stability. This application is particularly relevant in the fabrication of electronic devices .

Electrochemical Applications

Energy Storage Systems
The compound's redox properties make it suitable for applications in energy storage systems such as batteries and supercapacitors. It can enhance the charge storage capacity due to its favorable electrochemical behavior .

Data Tables

Study ReferenceActivity TypeFindings
AntioxidantEffective free radical scavenging
AntimicrobialEffective against multiple strains
Cardiovascular AgentCalcium channel blocking activity

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3,5-dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine and evaluated their antioxidant potential using DPPH and ABTS assays. The results indicated that certain modifications to the molecular structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Application in Organic Photovoltaics

A recent study focused on incorporating 3,5-dicyano derivatives into organic photovoltaic cells demonstrated improved efficiency due to enhanced charge separation and mobility. The device fabricated with the compound exhibited a power conversion efficiency (PCE) increase of over 20% compared to devices without it .

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Conformational Differences

Compound Name Substituents (Positions 3,5) Crystallographic Data Conformation Key Interactions
3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-DHP Cyano P21/c, a=9.754 Å, β=92.61°, Z=4 Planar ring N–H···N hydrogen bonds
3,5-Diethoxycarbonyl-2,6-dimethyl-4-phenyl-1,4-DHP Ethoxycarbonyl P21/c, a=9.754(2) Å, β=92.61(2)° Boat conformation N–H···O hydrogen bonds
3,5-Dicarbohydrazide-2,6-dimethyl-4-phenyl-1,4-DHP Carbohydrazide Not reported Flexible Intra- and intermolecular H-bonds
  • Electronic Effects: Cyano groups increase electron deficiency compared to ethoxycarbonyl or carbohydrazide substituents, altering redox potentials and reactivity .

Electrochemical and Physicochemical Properties

Property Cyano-DHP Ethoxycarbonyl-DHP Carbohydrazide-DHP
Oxidation Potential (V) Higher (electron-deficient) Moderate Lower (electron-rich)
LogP ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~1.2 (hydrophilic)
Solubility Low in water Insoluble Moderate in polar solvents
  • Redox Behavior: Cyano groups lower the highest occupied molecular orbital (HOMO) energy, increasing resistance to oxidation compared to ethoxycarbonyl derivatives .

Biological Activity

3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine (DCMDHP) is a member of the 1,4-dihydropyridine class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DCMDHP, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCMDHP is characterized by the presence of two cyano groups at the 3 and 5 positions, methyl groups at the 2 and 6 positions, and a phenyl group at the 4 position. Its molecular formula is C15H13N3C_{15}H_{13}N_{3} with a molecular weight of approximately 235.288 g/mol. The unique combination of electron-withdrawing and electron-donating groups contributes to its reactivity and biological profile.

Synthesis

The synthesis of DCMDHP is typically achieved through the Hantzsch reaction , which involves a one-pot condensation of aldehydes, β-keto esters (or similar compounds), and ammonia or amines in the presence of a catalyst. The general steps are as follows:

  • Reagents Preparation : Prepare aldehydes, β-keto esters, and amines.
  • Condensation Reaction : Combine all reagents under reflux conditions.
  • Isolation : Purify the product through crystallization or chromatography.

Antioxidant Properties

Research indicates that DCMDHP exhibits significant antioxidant activity . It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Studies have demonstrated that DCMDHP can mitigate oxidative damage in various biological systems by donating hydrogen atoms to reactive oxygen species (ROS) .

Antimicrobial Activity

DCMDHP has also been evaluated for its antimicrobial properties . It has demonstrated activity against both Gram-positive bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

In Vitro Studies

In vitro studies have highlighted the potential of DCMDHP in various assays:

  • Antioxidant Assays : In tests measuring DPPH radical scavenging activity, DCMDHP demonstrated effective radical scavenging capabilities comparable to standard antioxidants .
  • Antimicrobial Assays : In studies against Staphylococcus aureus and Candida albicans, DCMDHP exhibited minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

In Vivo Studies

In vivo studies involving animal models have suggested that DCMDHP can lower blood pressure through its calcium channel blocking effects. These studies indicate a potential therapeutic application in managing hypertension .

Comparative Analysis with Related Compounds

A comparative analysis highlights how DCMDHP stands out among similar dihydropyridine derivatives:

Compound NameKey FeaturesUnique Aspects
2,6-Dimethyl-4-(phenyl)-1,4-dihydropyridineLacks cyano groupsLess polar than dicyano derivative
3-Cyano-2-methyl-4-(phenyl)-1,4-dihydropyridineOne cyano groupDifferent substitution pattern
Hantzsch EsterKnown reducing agentRole in NADH model studies

The dual cyano functionality combined with methyl and phenyl substitutions enhances the reactivity and biological profile of DCMDHP compared to other derivatives .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing cyano groups lower LUMO energy, enhancing electrophilic reactivity .
  • Independent Gradient Model (IGM) : Visualizes steric clashes, particularly between the 4-phenyl substituent and methyl groups at C2/C6 .
  • Conformational Analysis : Molecular dynamics simulations assess flexibility, critical for docking studies .

How do structural modifications influence biological activity in DHP derivatives?

Advanced Research Question

  • Substituent Effects : 4-Aryl groups with electron-withdrawing substituents (e.g., NO₂, CN) enhance calcium channel antagonism by planarizing the DHP ring, as shown in nisoldipine analogs .
  • Puckering and Bioactivity : Flatter DHP rings (lower puckering amplitude) correlate with higher binding affinity to L-type calcium channels .
  • Methodological Validation : Use radioligand binding assays (e.g., [³H]nitrendipine displacement) and functional assays (e.g., K⁺-induced smooth muscle contraction) to quantify activity .

How can crystallographic data resolve contradictions in reported bioactivity?

Advanced Research Question

  • Puckering Parameters : Quantify ring non-planarity using Cremer-Pople coordinates. For example, 3,5-dicyano derivatives exhibit puckering amplitudes (Q) of 0.25–0.35 Å, affecting ligand-receptor interactions .
  • Software Tools : SHELXL (for refinement) and WinGX (for geometry analysis) identify conformational outliers in crystal structures .
  • Cross-Validation : Compare experimental data with computational models to resolve discrepancies in bioactivity .

What strategies address low yields in multi-step syntheses of 3,5-dicyano-DHPs?

Advanced Research Question

  • Step Optimization : Bromination at C2/C6 using NBS (N-bromosuccinimide) requires strict stoichiometry (1:2 aldehyde:β-keto ester) to avoid di-brominated byproducts .
  • Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
  • Analytical Monitoring : HPLC-MS tracks reaction intermediates, ensuring stepwise progression .

How are enantiomers of chiral DHP derivatives separated and characterized?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computed electronic transitions .
  • Crystallographic Methods : Space group analysis (e.g., P2₁2₁2₁) identifies chiral packing, while Flack parameters refine enantiomeric excess .

What in vitro assays evaluate the biological potential of 3,5-dicyano-DHPs?

Basic Research Question

  • Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Penicillium chrysogenum (MIC values: 12.5–50 µg/mL) .
  • Calcium Channel Blockade : Patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .

How does solvent polarity affect the Hantzsch reaction outcome?

Basic Research Question

  • Polar Protic Solvents (e.g., ethanol) : Favor cyclocondensation but may hydrolyze cyano groups.
  • Aprotic Solvents (e.g., DMF) : Improve solubility of nitro/cyano precursors but require higher temperatures .
  • Solvent-Free Conditions : Reduce side reactions; FeCl₃ achieves 90% yields in 2–4 hours .

What role do crystal packing forces play in DHP derivative stability?

Advanced Research Question

  • Intermolecular Interactions : Hydrogen bonds (N–H⋯O=C) and π-π stacking (4-phenyl rings) stabilize crystal lattices, as seen in C19H21Br2NO5 structures .
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (>200°C) correlate with packing density .
  • Hirshfeld Surface Analysis : Quantifies contributions from H-bonding (40–50%) and van der Waals interactions .

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